1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one
Description
1-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with an acetyl group. This structure combines aromatic nitrogen-containing rings (pyridine and thiazole), which are frequently exploited in medicinal chemistry for their electronic and steric properties.
Properties
IUPAC Name |
1-(2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-2-4-11-5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGSUBZGHQZGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is of particular interest.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations :
- Electronic Effects : The pyridin-4-yl group in the target compound introduces electron-withdrawing characteristics, enhancing electrophilicity at the acetyl group compared to phenyl or alkyl substituents.
- Steric Considerations : Bulky substituents (e.g., isopropyl in ) reduce reactivity in sterically sensitive reactions, whereas smaller groups (e.g., methyl in ) favor synthetic accessibility.
- Physicochemical Properties: The 4-fluoroanilino derivative exhibits a higher melting point (217–219°C) due to intermolecular hydrogen bonding, contrasting with the liquid state of the isopropyl-substituted analogue.
Biological Activity
1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.
Molecular Structure
The compound's IUPAC name is 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one, with a molecular formula of and a molecular weight of 180.24 g/mol. Its structure features a thiazole ring fused with a pyridine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen | MIC (mg/mL) |
|---|---|---|
| 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one | S. aureus | 0.0039 |
| 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethanamine | E. coli | 0.025 |
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds containing the thiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. For example, specific analogues have shown cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of thiazole derivatives on Jurkat T cells and HT-29 colorectal cancer cells. The results demonstrated that certain thiazole compounds exhibited significant cytotoxicity, with IC50 values below that of doxorubicin in both cell lines .
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. SAR studies suggest that modifications at specific positions on the thiazole or pyridine rings can enhance or diminish biological activity. For instance, substituents at the N-1 and C-3 positions of the thiazole ring play critical roles in determining the compound's efficacy against various biological targets .
Table 2: Structure–Activity Relationship Insights
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| N-1 | Methyl group | Increased potency |
| C-3 | Halogen | Enhanced selectivity |
| C-5 | Alkoxy group | Broadened spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
